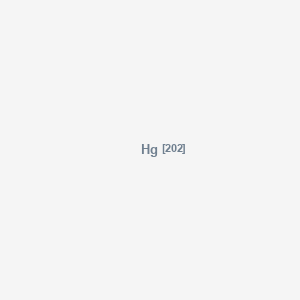

Mercury-202

Overview

Description

Scientific Research Applications

Environmental Impact and Ecosystem Studies

Mercury-202, a stable isotope of mercury, has been utilized in various environmental studies to understand the behavior and impact of mercury in ecosystems. The METAALICUS project, for example, used enriched 202Hg to study its reactivity, mobility, and availability in a boreal forest ecosystem, distinguishing new mercury from native mercury. This research revealed that newly deposited mercury was more reactive than native mercury and had low mobility through runoff, with a significant portion remaining associated with vegetation (Hintelmann et al., 2002).

Analytical and Detection Techniques

Mercury-202 has been instrumental in developing methods to eliminate spectral interference in soil and sediment sample analysis. A technique using ion molecule reaction (IMR) successfully reduced background signals and improved the limit of quantitation for 202Hg, showcasing its potential for trace-level mercury determination in environmental samples (Guo et al., 2011).

Mercury Removal Technologies

Advancements in mercury removal technologies have also employed Mercury-202. Research at the National Energy Technology Laboratory involved screening novel sorbents for their capability to remove mercury from gas streams, with a focus on understanding the capacities of these sorbents in different conditions (O'dowd et al., 2004).

Mercury Isotope Geochemistry

Studies in mercury isotope geochemistry have used Mercury-202 to understand the environmental processes affecting mercury. These studies have shown systematic fractionation during specific environmental processes, providing insights into the sources and pathways of mercury in various environments (Yin et al., 2014).

Industrial Applications

Mercury-202 has applications in industrial settings as well, such as in the measurement of mercury mass in fluorescent lamps. Neutron activation analysis (NAA) using Mercury-202 was tested for mercury mass evaluation in lamps, highlighting its potential for environmental monitoring of mercury use in industry (Viererbl et al., 2015).

Atmospheric Studies

Mercury-202 has played a significant role in atmospheric studies, such as understanding the transformations of atmospheric mercury. This research involves observing variations in isotopic composition and helps in understanding the global cycling of mercury in the atmosphere (Fu et al., 2016).

properties

IUPAC Name |

mercury-202 | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg/i1+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHDDOUJBYECFT-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Hg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[202Hg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904800 | |

| Record name | Mercury, isotope of mass 202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.970644 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercury-202 | |

CAS RN |

14191-86-7 | |

| Record name | Mercury, isotope of mass 202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, isotope of mass 202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

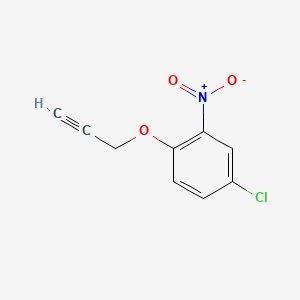

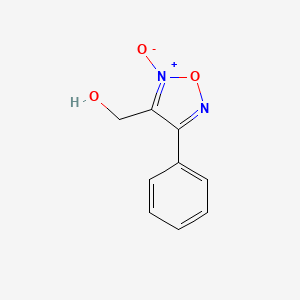

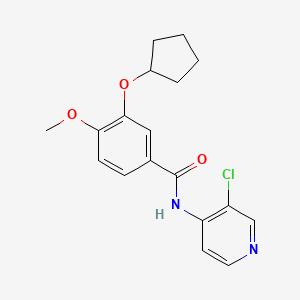

Synthesis routes and methods I

Procedure details

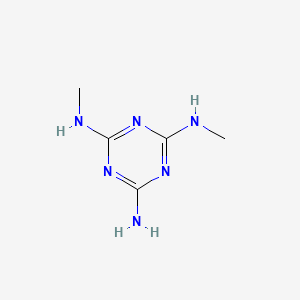

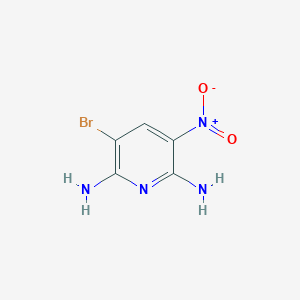

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)